molecular formula C28H31NO11 B1199052 4'-O-Methyldoxorubicin CAS No. 77121-90-5

4'-O-Methyldoxorubicin

Cat. No. B1199052
CAS RN: 77121-90-5
M. Wt: 557.5 g/mol
InChI Key: TUEYGBZZQFXBOS-PODHPLMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-Methyldoxorubicin, also known as 4'-O-Methyldoxorubicin, is a useful research compound. Its molecular formula is C28H31NO11 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-O-Methyldoxorubicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-O-Methyldoxorubicin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77121-90-5

Product Name

4'-O-Methyldoxorubicin

Molecular Formula

C28H31NO11

Molecular Weight

557.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H31NO11/c1-11-27(38-3)14(29)7-18(39-11)40-16-9-28(36,17(31)10-30)8-13-20(16)26(35)22-21(24(13)33)23(32)12-5-4-6-15(37-2)19(12)25(22)34/h4-6,11,14,16,18,27,30,33,35-36H,7-10,29H2,1-3H3/t11-,14-,16-,18-,27+,28-/m0/s1

InChI Key

TUEYGBZZQFXBOS-PODHPLMESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC

synonyms

4'-O-methyldoxorubicin
4'-O-methyldoxorubicin hydrochloride, (L-arabino)-(8S-cis)-isomer
4'-O-methyldoxorubicin hydrochloride, (L-lyxo)-(8S-cis)-isomer
4'-O-methyldoxorubicin, (L-arabino)-(8S-cis)-isome

Origin of Product

United States

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